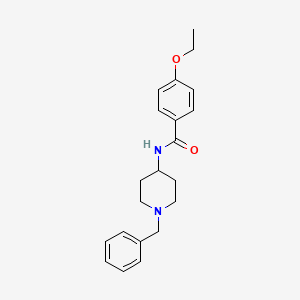

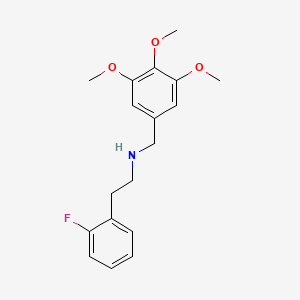

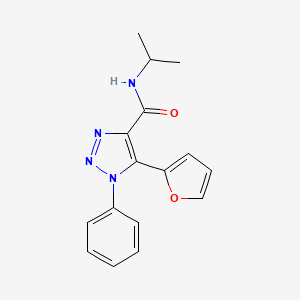

![molecular formula C19H17N5OS3 B4631065 2-{[5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}-N-phenylacetamide](/img/structure/B4631065.png)

2-{[5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}-N-phenylacetamide

Descripción general

Descripción

"2-{[5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}-N-phenylacetamide" belongs to a class of compounds characterized by complex heterocyclic frameworks. These compounds are of interest due to their diverse chemical and physical properties, making them suitable for various applications in material science, pharmacology, and organic synthesis.

Synthesis Analysis

The synthesis of similar compounds often involves multistep chemical reactions, starting from basic heterocyclic precursors. Techniques include heterocyclization, nucleophilic displacement, and cyclocondensation reactions. For instance, the synthesis of pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives involves heterocyclization of ethyl 3-aminothieno[2,3-b]pyridine-2-carboxylate with phenyl or ethyl isothiocyanate followed by nucleophilic displacement with hydrazine, and cyclocondensation with orthoesters (Davoodnia et al., 2008).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by a fused heterocyclic system, which includes thieno, triazolo, and pyrimidin rings. These structures are studied using techniques such as NMR, IR spectroscopy, and X-ray crystallography, providing insights into the compound's configuration, electronic properties, and potential binding sites for further chemical modifications.

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including nucleophilic substitution, cyclization, and rearrangement reactions, which can be leveraged to introduce functional groups or modify the core structure. For example, the Dimroth rearrangement has been employed to access different isomeric forms, enhancing the chemical diversity of this compound class (Nagamatsu et al., 2007).

Aplicaciones Científicas De Investigación

Synthesis and Potential Antiasthma Agents

Compounds related to the chemical structure have been explored for their potential as antiasthma agents. In a study, 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines exhibited activity as mediator release inhibitors, which could be beneficial for treating asthma. The synthesis involved several steps, including reactions with arylamidines and cyclization processes, leading to promising candidates for further pharmacological study (Medwid et al., 1990).

Insecticidal Activity

Another area of research involves the synthesis of heterocycles incorporating a thiadiazole moiety for insecticidal purposes. A study reported the synthesis of various heterocycles and their evaluation against the cotton leafworm, Spodoptera littoralis. This research provides insights into developing new insecticidal compounds with potential agricultural applications (Fadda et al., 2017).

Antimicrobial Activity

Compounds derived from similar structures have been synthesized and tested for their antimicrobial activity. For example, thiazolidinone derivatives containing the thieno[d]pyrimidine-4-one moiety demonstrated promising in vitro antimicrobial activity against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (El Azab & Abdel‐Hafez, 2015).

Antitumor Activity

The synthesis and evaluation of antitumor activity of new derivatives have been a significant focus. Some studies have synthesized novel thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, showing potent anticancer activity against various human cancer cell lines, indicating their potential as therapeutic agents in oncology (Hafez & El-Gazzar, 2017).

Propiedades

IUPAC Name |

2-[(7-methylsulfanyl-10-thia-3,4,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaen-5-yl)sulfanyl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5OS3/c1-26-18-21-17-15(12-8-5-9-13(12)28-17)16-22-23-19(24(16)18)27-10-14(25)20-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTLPNDXUGZROU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(C3=C(S2)CCC3)C4=NN=C(N41)SCC(=O)NC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(7-methylsulfanyl-10-thia-3,4,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaen-5-yl)sulfanyl]-N-phenylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

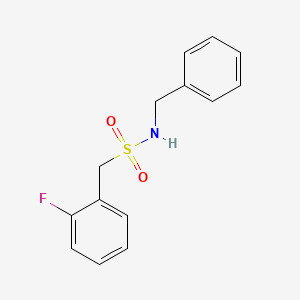

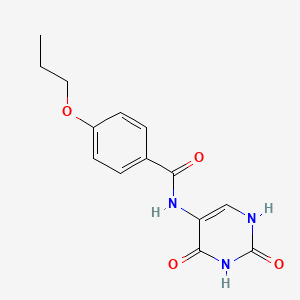

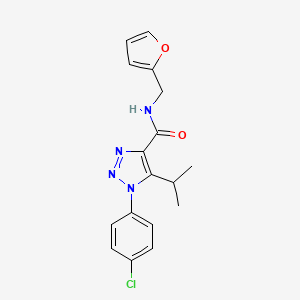

![2-methyl-N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}-3-furamide](/img/structure/B4630982.png)

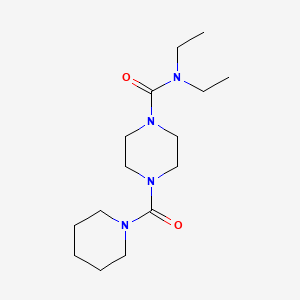

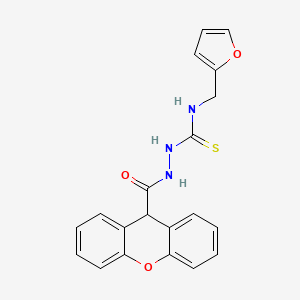

![5-(3-chlorophenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4631035.png)

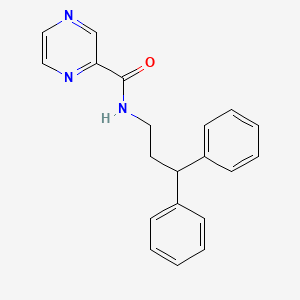

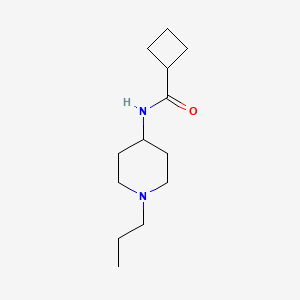

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4631057.png)

![methyl 6-cyclopropyl-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4631077.png)